molecular formula C6H4Cl4N2O B175726 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine CAS No. 137161-14-9

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Cat. No. B175726
M. Wt: 261.9 g/mol
InChI Key: NPWXDCIHFNVNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine” is a chemical compound with the molecular formula C6H4Cl4N2O . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine” can be represented by the InChI code: 1S/C6H4ClF3N2O/c1-13-4-2-3 (6 (8,9)10)11-5 (7)12-4/h2H,1H3 . This indicates the presence of a pyrimidine ring with chlorine, methoxy, and trichloromethyl substituents .


Physical And Chemical Properties Analysis

“2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine” is a liquid at room temperature . It has a molecular weight of 212.56 .

Safety And Hazards

The compound is classified as a warning hazard. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

The development of organic compounds containing fluorine, such as “2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine”, is becoming an increasingly important research topic. These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXDCIHFNVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Synthesis routes and methods I

Procedure details

293.1 g (1.692 mol) of 30% strength sodium methylate solution were added to a solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 l of 1,2-dichloroethane in the course of 11/2 hours at from 0° to 5° C. while stirring. Stirring was continued for 1 hour at from 0° to 5° C. and for 12 hours at 25° C. The reaction mixture was extracted with water and with saturated sodium chloride solution. Drying over magnesium sulfate and evaporating down gave 423 g (95% of theory) of the title compound as a virtually colorless oil of nD23 =1.5552. 1H-NMR (CDCl3) (ppm OCH3 (s/3H) 4.1; CH (s/1H) 7.25.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While stirring and within a period of 1 1/2 hours at 0° to 5° C., 293.1 g (1.692 mol) of a 30% strength sodium methylate solution was added to a solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 liter of 1,2-dichloroethane. The mixture was stirred for 1 hour at 0° to 5° C. and for 12 hours at 25° C. The reaction mixture was then extracted with water and saturated sodium chloride solution. After drying over magnesium sulfate and evaporating down, there was obtained 423 g (95% of theory) of the title compound as an almost colorless oil of nD23 =1.5552. 1H-NMR (CDCl3) (ppm) OCH3 (s/3H) 4.1; CH (s/1H) 7.25.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

293.1 g (1.692 mol) of 30% strength sodium methylate solution were added over the course of 11/2 hours to a stirred solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 1 of 1,2-dichloroethane at 0° to 5° C. The mixture was then stirred at 0° to 5° C. for 1 hour and at 25° C. for 12 hours and then extracted with water and with saturated brine. Drying over magnesium sulfate and concentration resulted in 423 g (95% of theory) of the title compound as an almost colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.